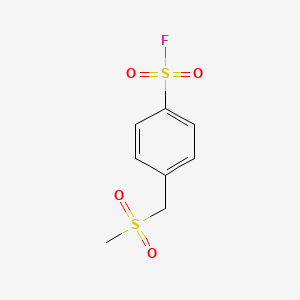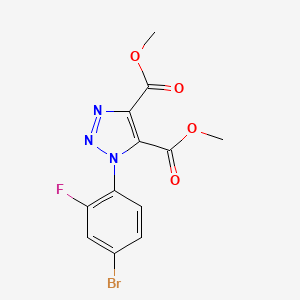
dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DBF) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DBF belongs to the class of triazole-based compounds, which have been shown to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
作用機序
The mechanism of action of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. For example, dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation, which is important for the function of various signaling pathways.
Biochemical and Physiological Effects
dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Apoptosis is a programmed cell death process that is important for the maintenance of tissue homeostasis. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the cleavage of various cellular substrates. Cell cycle arrest is a process in which cells are prevented from progressing through the cell cycle, which is important for the prevention of uncontrolled cell growth. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to induce cell cycle arrest in cancer cells at various stages of the cell cycle. Angiogenesis is the process of new blood vessel formation, which is important for the growth and spread of tumors. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
実験室実験の利点と制限
One of the advantages of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is its relatively simple synthesis method, which allows for the efficient production of the compound in large quantities. Additionally, dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to exhibit promising biological activities, which make it a potential candidate for drug discovery and development. However, one of the limitations of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and its potential side effects.
将来の方向性
There are several potential future directions for research involving dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate. One direction is to further investigate the mechanism of action of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and its potential targets in cancer cells. Another direction is to explore the potential of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate as a therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, further research is needed to optimize the synthesis method of dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and to improve its solubility in water, which could expand its potential applications in drug discovery and development.
合成法
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized using a one-pot, three-component reaction involving 4-bromo-2-fluoroaniline, dimethyl acetylenedicarboxylate, and sodium azide. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the triazole ring. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to exhibit promising biological activities, including antitumor, antifungal, and antibacterial properties. In particular, dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been shown to exhibit antifungal activity against Candida albicans, a common fungal pathogen. Additionally, dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
dimethyl 1-(4-bromo-2-fluorophenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)8-4-3-6(13)5-7(8)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLLSVASQJXWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)Br)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-(9-fluoro-2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2912088.png)
![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)
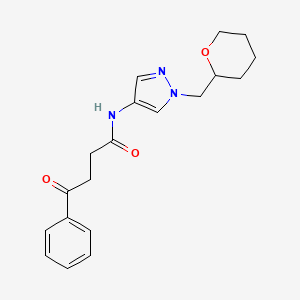
![2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2912094.png)
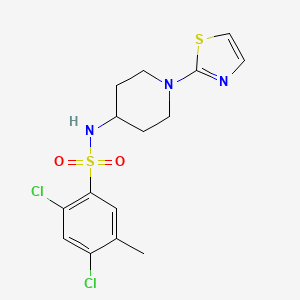
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2912096.png)

![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2912103.png)
![Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B2912104.png)
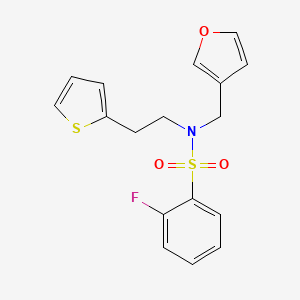
![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2912107.png)
